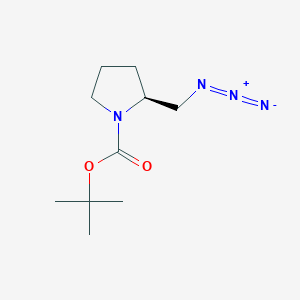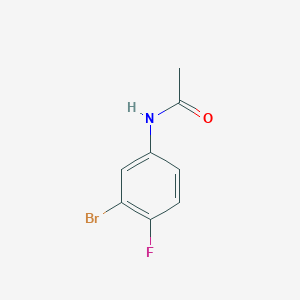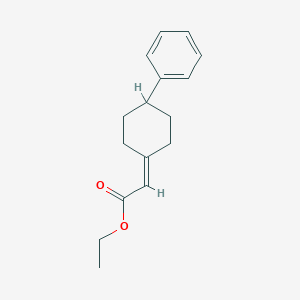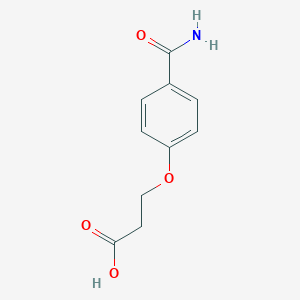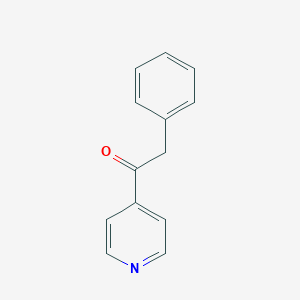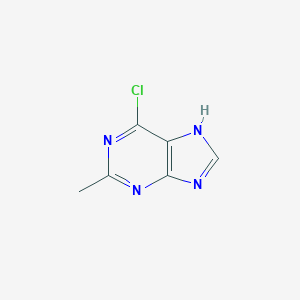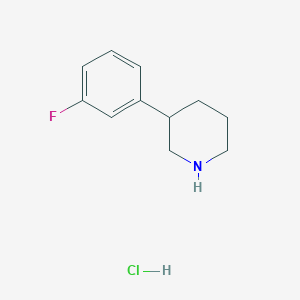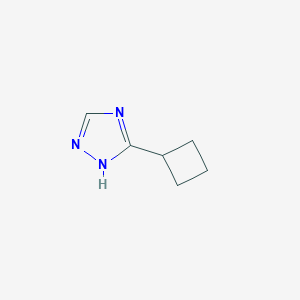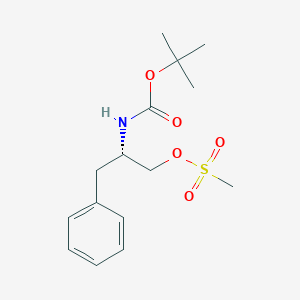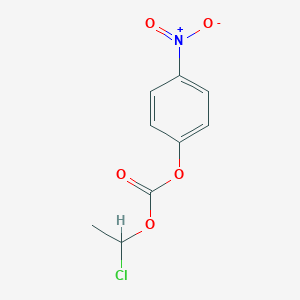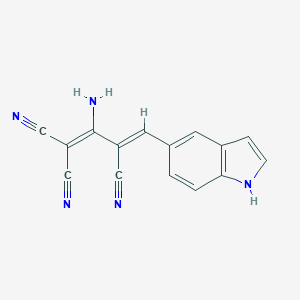
AG-370
Overview
Description
Tyrphostin AG 370 is a synthetic compound known for its inhibitory effects on platelet-derived growth factor (PDGF) signaling. It is an indole-based tyrphostin with the chemical formula C15H9N5 and a molecular weight of 259.27 g/mol .
Mechanism of Action
Target of Action
AG-370 primarily targets the Platelet-Derived Growth Factor Receptor (PDGFR) . PDGFR is a cell surface tyrosine kinase receptor that plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
This compound acts as a potent inhibitor of PDGF-induced mitogenesis . It binds to the PDGFR, inhibiting its autophosphorylation and the subsequent tyrosine phosphorylation of intracellular protein substrates . This effectively blocks the proliferative effect of PDGF . This compound also displays weak inhibition of the Epidermal Growth Factor Receptor (EGFR) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PDGF signaling pathway. By inhibiting PDGFR, this compound disrupts the normal signaling cascade initiated by PDGF, which can lead to the inhibition of cell proliferation .
Result of Action
The inhibition of PDGF-induced mitogenesis by this compound can lead to a decrease in cell proliferation . This could potentially be beneficial in conditions where excessive cell proliferation is a problem, such as in certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin AG 370 involves the reaction of 2-amino-4-(1H-indol-5-yl)-1,1,3-tricyanobuta-1,3-diene with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at a temperature of around -20°C to ensure stability and prevent degradation .
Industrial Production Methods
While specific industrial production methods for Tyrphostin AG 370 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin AG 370 primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and cyano groups . These reactions are often facilitated by the use of catalysts and specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Tyrphostin AG 370 include strong acids or bases, organic solvents like DMSO, and catalysts that promote substitution reactions . The reactions are typically carried out under controlled temperatures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of Tyrphostin AG 370 depend on the specific reagents and conditions used. For instance, reactions with strong acids may lead to the formation of substituted indole derivatives, while reactions with bases may result in the formation of cyano-substituted products .
Scientific Research Applications
Tyrphostin AG 370 has been extensively studied for its applications in various scientific fields:
Comparison with Similar Compounds
Similar Compounds
Tyrphostin AG 538: Another tyrphostin compound known for its inhibitory effects on the PDGF receptor.
Tyrphostin AG 82: Identified as an inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4Kα).
Uniqueness
Tyrphostin AG 370 is unique due to its specific inhibition of PDGF-induced mitogenesis with an IC50 of 20 μM . Its weak inhibition of the EGF receptor further distinguishes it from other tyrphostins, making it a valuable tool for studying PDGF signaling pathways .
Properties
IUPAC Name |
(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDWEJTQUTCKG-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


